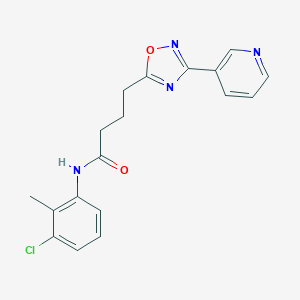![molecular formula C12H9BrN6OS B277179 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inducing apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer activity, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential to selectively target cancer cells while sparing normal cells. This compound may also have a broad spectrum of activity against various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Another direction is to explore the potential anti-inflammatory activity of this compound and its applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-bromobenzylamine with thiosemicarbazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C12H9BrN6OS |
Peso molecular |
365.21 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9BrN6OS/c13-9-3-1-8(2-4-9)11-16-17-18-19(11)7-10(20)15-12-14-5-6-21-12/h1-6H,7H2,(H,14,15,20) |
Clave InChI |
GYPUICQQLLWTBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Br |
SMILES canónico |
C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)






![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)